molecular formula C9H6F2O2 B8815579 3-(2,5-Difluorophenyl)prop-2-enoic acid

3-(2,5-Difluorophenyl)prop-2-enoic acid

Cat. No. B8815579
M. Wt: 184.14 g/mol
InChI Key: XAWHCSKPALFWBI-UHFFFAOYSA-N
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Patent
US08852937B2

Procedure details

Piperidine (2 mL, 20.2 mmol, 0.168 vol) was added to a stirred mixture of 2,5-difluorobenzaldehyde (12.07 g, 85.0 mmol, 1 wt) and malonic acid (18.28 g, 175.6 mmol, 1.51 wt) in pyridine (50 mL, 4.14 vol). The reaction mixture was heated under nitrogen and held at reflux (oil bath 100° C.) for 2 hours, effervescence was observed for about 90 minutes—initially vigorous then diminishing. The reaction mixture was then allowed to cool to 20 to 25° C. and poured into stirred 2 M hydrochloric acid (310 mL, 25.7 vol) (pH recorded as 1). The resulting precipitate was aged at 20 to 25° C. for 1 hour then filtered. The filter cake was washed with water (2×50 mL, 4.1 vol) then left to dry for a further 1 hour. The solid product was dried by dissolving it in TBME (250 mL, 20.7 vol), separating the phases and the water phase washed with TBME (100 mL, 8.3 vol). The TBME phases were combined, dried over magnesium sulphate (25 g, 2 wt), filtered and concentrated on a rotary evaporator to afford the product as a white solid (13.4 g, 85.7%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
12.07 g
Type
reactant
Reaction Step One
Quantity
18.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step Two
Yield
85.7%

Identifiers

REACTION_CXSMILES
N1CCCCC1.[F:7][C:8]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:9]=1[CH:10]=O.C(O)(=O)[CH2:18][C:19]([OH:21])=[O:20].Cl>N1C=CC=CC=1>[F:7][C:8]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:9]=1[CH:10]=[CH:18][C:19]([OH:21])=[O:20]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
12.07 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)F
Name
Quantity
18.28 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
310 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20 to 25° C.
ADDITION
Type
ADDITION
Details
poured
WAIT
Type
WAIT
Details
The resulting precipitate was aged at 20 to 25° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The filter cake was washed with water (2×50 mL, 4.1 vol)
WAIT
Type
WAIT
Details
then left
CUSTOM
Type
CUSTOM
Details
to dry for a further 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid product was dried
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving it in TBME (250 mL, 20.7 vol)
CUSTOM
Type
CUSTOM
Details
separating the phases
WASH
Type
WASH
Details
the water phase washed with TBME (100 mL, 8.3 vol)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate (25 g, 2 wt)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
FC1=C(C=CC(=O)O)C=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 85.7%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08852937B2

Procedure details

Piperidine (2 mL, 20.2 mmol, 0.168 vol) was added to a stirred mixture of 2,5-difluorobenzaldehyde (12.07 g, 85.0 mmol, 1 wt) and malonic acid (18.28 g, 175.6 mmol, 1.51 wt) in pyridine (50 mL, 4.14 vol). The reaction mixture was heated under nitrogen and held at reflux (oil bath 100° C.) for 2 hours, effervescence was observed for about 90 minutes—initially vigorous then diminishing. The reaction mixture was then allowed to cool to 20 to 25° C. and poured into stirred 2 M hydrochloric acid (310 mL, 25.7 vol) (pH recorded as 1). The resulting precipitate was aged at 20 to 25° C. for 1 hour then filtered. The filter cake was washed with water (2×50 mL, 4.1 vol) then left to dry for a further 1 hour. The solid product was dried by dissolving it in TBME (250 mL, 20.7 vol), separating the phases and the water phase washed with TBME (100 mL, 8.3 vol). The TBME phases were combined, dried over magnesium sulphate (25 g, 2 wt), filtered and concentrated on a rotary evaporator to afford the product as a white solid (13.4 g, 85.7%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
12.07 g
Type
reactant
Reaction Step One
Quantity
18.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step Two
Yield
85.7%

Identifiers

REACTION_CXSMILES
N1CCCCC1.[F:7][C:8]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:9]=1[CH:10]=O.C(O)(=O)[CH2:18][C:19]([OH:21])=[O:20].Cl>N1C=CC=CC=1>[F:7][C:8]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:9]=1[CH:10]=[CH:18][C:19]([OH:21])=[O:20]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
12.07 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)F
Name
Quantity
18.28 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
310 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20 to 25° C.
ADDITION
Type
ADDITION
Details
poured
WAIT
Type
WAIT
Details
The resulting precipitate was aged at 20 to 25° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The filter cake was washed with water (2×50 mL, 4.1 vol)
WAIT
Type
WAIT
Details
then left
CUSTOM
Type
CUSTOM
Details
to dry for a further 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid product was dried
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving it in TBME (250 mL, 20.7 vol)
CUSTOM
Type
CUSTOM
Details
separating the phases
WASH
Type
WASH
Details
the water phase washed with TBME (100 mL, 8.3 vol)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate (25 g, 2 wt)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
FC1=C(C=CC(=O)O)C=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 85.7%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.